
N-(4-ethoxyphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EPPA belongs to the class of pyrimidine-based compounds, which have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds with piperidinyl and pyrimidinyl groups, have been explored for their insecticidal activities. For example, a study by Bakhite et al. (2014) synthesized and tested the insecticidal activity of five pyridine derivatives against the cowpea aphid, Aphis craccivora Koch, revealing that some compounds exhibited significant aphidicidal activities, suggesting their potential as insecticide candidates (Bakhite et al., 2014).
Novel Benzodifuranyl and Thiazolopyrimidines with Anti-inflammatory and Analgesic Properties
The synthesis of novel compounds derived from visnaginone and khellinone, leading to benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has shown promising anti-inflammatory and analgesic activities. These compounds were screened as COX-1/COX-2 inhibitors, indicating their potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
Coordination Complexes and Pyrimidinone Derivatives for Antimicrobial Use
Research into the synthesis of coordination complexes and pyrimidinone derivatives from starting materials like acetamidine hydrochloride and p-aminobenzamidine dihydrochloride has yielded compounds with potential antimicrobial properties. Studies like those conducted by Klimova et al. (2013) and Hossan et al. (2012) highlight the chemical versatility and biological relevance of these compounds, offering insights into their use in developing new antimicrobial agents (Klimova et al., 2013); (Hossan et al., 2012).
Synthesis and Biological Evaluation of Piperazine and Pyrimidine Derivatives
The synthesis of piperazine and pyrimidine derivatives and their subsequent biological evaluation for activities such as anti-angiogenic, DNA cleavage, analgesic, and antiparkinsonian effects have been extensively studied. These research efforts reveal the broad application spectrum of such compounds, ranging from cancer therapy to neurological disorder treatments. Examples include works by Kambappa et al. (2017) and Amr et al. (2008), which demonstrate the compounds' efficacy in inhibiting angiogenesis and their potential therapeutic applications in treating Parkinson's disease, respectively (Kambappa et al., 2017); (Amr et al., 2008).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-3-26-17-9-7-16(8-10-17)22-18(25)14-27-19-13-15(2)21-20(23-19)24-11-5-4-6-12-24/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTBVXCGSPZKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2927255.png)
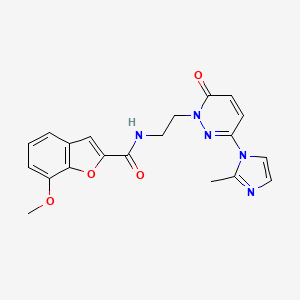
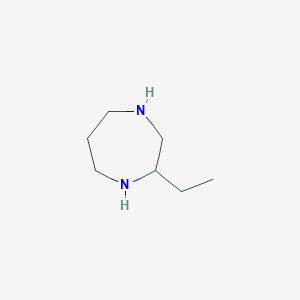
![N~1~-(1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2927259.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one](/img/structure/B2927261.png)

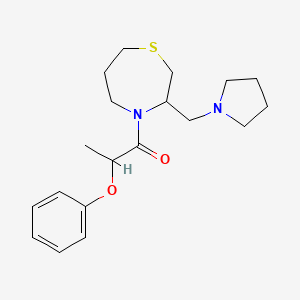
![N-(benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2927264.png)
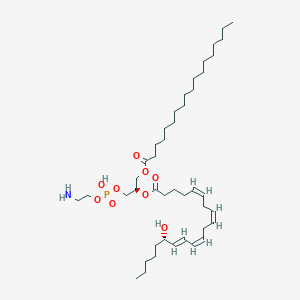

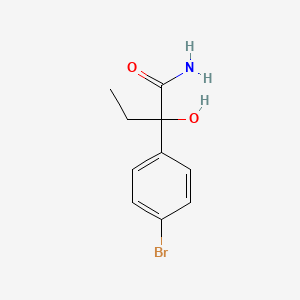
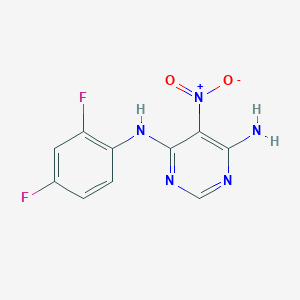
![N-[(1-Aminocyclohexyl)methyl]-2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetamide;hydrochloride](/img/structure/B2927276.png)
